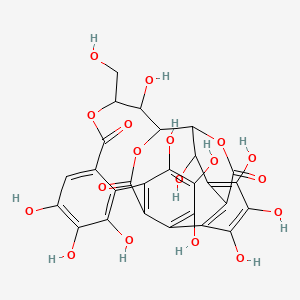
Castalin
Übersicht
Beschreibung
Castalin is an ellagitannin, a type of hydrolyzable tannin, found in various plant species, including oak and chestnut wood . It is known for its significant biological activities, including antioxidant, antimicrobial, and anticancer properties . This compound is structurally related to other ellagitannins such as vescalagin and castalagin .
Wissenschaftliche Forschungsanwendungen
Castalin has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Castalin, a type of ellagitannin, has been found to be very efficacious against many different types of cancer cells . .
Mode of Action
In vitro experiments have indicated that this compound nanoparticles induced apoptosis of an osteosarcoma cell line more efficiently than native this compound . This suggests that this compound interacts with its targets, possibly certain proteins or enzymes within the cancer cells, leading to programmed cell death or apoptosis.
Biochemical Pathways
It is known that this compound has a potent anti-neoplastic activity, suggesting that it may interfere with the pathways involved in cell proliferation and survival .
Pharmacokinetics: ADME Properties
It has been found that the bioavailability of this compound nanoparticles is superior to that of native this compound . This suggests that the formulation of this compound as nanoparticles may enhance its absorption and distribution within the body, potentially improving its therapeutic efficacy.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells, thereby inhibiting the growth and spread of the cancer. The more potent effects of this compound nanoparticles, relative to native this compound, were confirmed in vivo using a xenograft osteosarcoma model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound as nanoparticles can enhance its stability and bioavailability . Additionally, factors such as the pH and temperature of the environment could potentially affect the stability and activity of this compound.
Biochemische Analyse
Biochemical Properties
Castalin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit yeast α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition suggests that this compound can interfere with the breakdown of carbohydrates, potentially affecting energy production and storage in cells. Additionally, this compound exhibits antioxidant activity, which helps in neutralizing free radicals and protecting cells from oxidative stress .
Cellular Effects
This compound has been shown to induce apoptosis in osteosarcoma cell lines more efficiently when formulated as nanoparticles compared to its native form . This suggests that this compound can influence cell function by promoting programmed cell death in cancer cells. Furthermore, this compound’s antioxidant properties may help in reducing oxidative stress in cells, thereby protecting them from damage and maintaining cellular homeostasis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound nanoparticles have been shown to induce apoptosis in osteosarcoma cells by activating specific signaling pathways that lead to cell death . Additionally, this compound’s inhibition of yeast α-glucosidase suggests that it can interfere with carbohydrate metabolism by preventing the breakdown of complex sugars . These interactions at the molecular level contribute to this compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound nanoparticles have shown higher stability and bioactivity compared to native this compound . Over time, this compound nanoparticles maintain their ability to induce apoptosis in cancer cells, suggesting that they have long-term effects on cellular function. Additionally, the stability and degradation of this compound in laboratory settings are crucial factors that influence its overall efficacy and bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound nanoparticles exhibit higher bioactivity and superior bioavailability compared to native this compound, suggesting that lower doses of this compound nanoparticles may be required to achieve the desired therapeutic effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism and antioxidant activity. Its inhibition of yeast α-glucosidase suggests that this compound can interfere with the breakdown of carbohydrates, affecting metabolic flux and metabolite levels . Additionally, this compound’s antioxidant properties contribute to its role in protecting cells from oxidative stress and maintaining metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown that this compound nanoparticles exhibit higher permeation compared to native this compound, suggesting that they can be more efficiently transported to target cells and tissues . This enhanced transport and distribution contribute to the superior bioavailability and bioactivity of this compound nanoparticles.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound nanoparticles have been shown to localize within specific compartments or organelles in cells, enhancing their ability to induce apoptosis in cancer cells . Additionally, targeting signals or post-translational modifications may direct this compound to specific subcellular locations, further influencing its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of castalin involves the extraction from natural sources such as oak and chestnut wood. The extraction process typically includes the use of solvents like ethanol or methanol under controlled conditions to isolate the tannins .
Industrial Production Methods
In an industrial setting, this compound can be produced using supercritical CO2 extraction with a polar cosolvent, which enhances the yield and purity of the compound . This method is preferred for its efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Castalin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vescalagin: A diastereoisomer of castalin with similar biological activities but different conformational properties.
Castalagin: Another closely related ellagitannin with comparable antioxidant and antimicrobial properties.
Vescalin: Shares structural similarities with this compound and exhibits similar biological activities.
Uniqueness of this compound
This compound is unique due to its specific conformational properties, which influence its reactivity and biological activities. Compared to vescalagin and castalagin, this compound has distinct effects on polarity, oxidizability, and thermodegradability .
Eigenschaften
IUPAC Name |
7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHUWSVCUJGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029284 | |
| Record name | Castalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34112-28-2, 19086-75-0 | |
| Record name | Vescalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34112-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Castalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19086-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Castalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019086750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Castalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Castalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vescalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


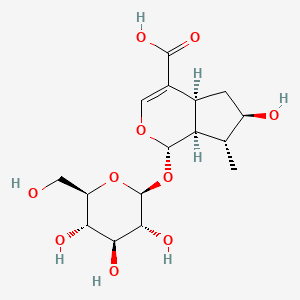
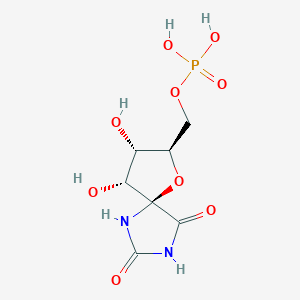
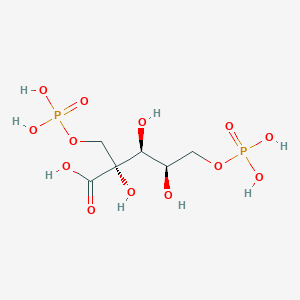
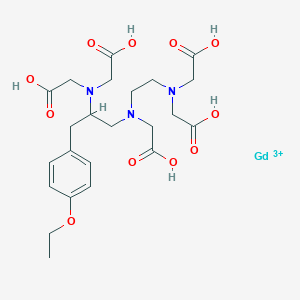
![5-Methylpyrazino[2,3-f]quinoxaline](/img/structure/B1196021.png)
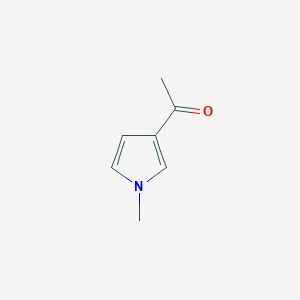
![N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide](/img/structure/B1196026.png)
![(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)
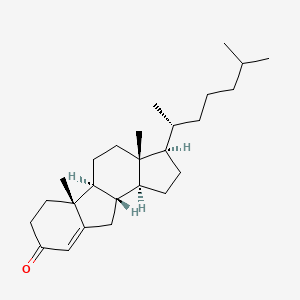

![17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1196031.png)

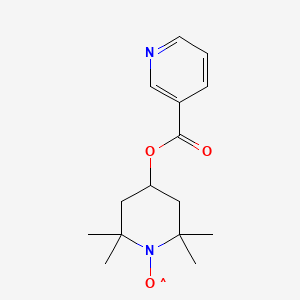
![[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate](/img/structure/B1196039.png)
